molecular formula C31H33N3O2 B5759170 N-(1-benzyl-4-piperidinyl)-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarboxamide

N-(1-benzyl-4-piperidinyl)-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarboxamide

Cat. No. B5759170
M. Wt: 479.6 g/mol
InChI Key: NYCFSFNSQMSVHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzyl-4-piperidinyl)-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarboxamide, also known as Bepotastine, is a non-sedating, selective histamine H1 receptor antagonist used for the treatment of allergic rhinitis and urticaria.

Mechanism of Action

N-(1-benzyl-4-piperidinyl)-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarboxamide works by selectively blocking the histamine H1 receptor, which is responsible for mediating allergic responses in the body. By blocking this receptor, N-(1-benzyl-4-piperidinyl)-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarboxamide prevents the release of histamine and other inflammatory mediators, thereby reducing the symptoms of allergic reactions.
Biochemical and Physiological Effects:
N-(1-benzyl-4-piperidinyl)-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarboxamide has been shown to have a good safety profile and minimal side effects. It is rapidly absorbed after oral administration and reaches peak plasma concentration within 1-2 hours. N-(1-benzyl-4-piperidinyl)-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarboxamide is metabolized in the liver and excreted in the urine. It has a half-life of approximately 6-10 hours.

Advantages and Limitations for Lab Experiments

N-(1-benzyl-4-piperidinyl)-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarboxamide has several advantages for use in lab experiments. It is a highly selective histamine H1 receptor antagonist, which makes it useful for studying the role of histamine in allergic reactions. N-(1-benzyl-4-piperidinyl)-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarboxamide is also non-sedating, which allows for the study of its effects on cognitive function and other physiological processes. However, one limitation of N-(1-benzyl-4-piperidinyl)-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarboxamide is that it is primarily used for the treatment of allergic rhinitis and urticaria, which limits its potential applications in other areas of research.

Future Directions

There are several future directions for research on N-(1-benzyl-4-piperidinyl)-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarboxamide. One area of interest is the potential use of N-(1-benzyl-4-piperidinyl)-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarboxamide in the treatment of other allergic conditions such as asthma and atopic dermatitis. Another area of research is the development of novel formulations of N-(1-benzyl-4-piperidinyl)-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarboxamide for improved delivery and efficacy. Additionally, further studies are needed to elucidate the precise mechanism of action of N-(1-benzyl-4-piperidinyl)-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarboxamide and its effects on other physiological processes.

Synthesis Methods

N-(1-benzyl-4-piperidinyl)-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarboxamide can be synthesized by reacting 4-ethoxybenzaldehyde with 6-methylquinoline-4-carboxylic acid in the presence of a catalyst such as palladium on carbon. The resulting product is then reacted with benzylpiperidine in the presence of a base such as sodium hydride to yield N-(1-benzyl-4-piperidinyl)-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarboxamide.

Scientific Research Applications

N-(1-benzyl-4-piperidinyl)-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarboxamide has been extensively studied for its therapeutic effects in allergic rhinitis and urticaria. It has been shown to be effective in reducing the symptoms of these conditions, including nasal congestion, sneezing, itching, and hives. N-(1-benzyl-4-piperidinyl)-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarboxamide has also been studied for its potential use in the treatment of other allergic conditions such as asthma and atopic dermatitis.

properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-(4-ethoxyphenyl)-6-methylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N3O2/c1-3-36-26-12-10-24(11-13-26)30-20-28(27-19-22(2)9-14-29(27)33-30)31(35)32-25-15-17-34(18-16-25)21-23-7-5-4-6-8-23/h4-14,19-20,25H,3,15-18,21H2,1-2H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCFSFNSQMSVHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)NC4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.